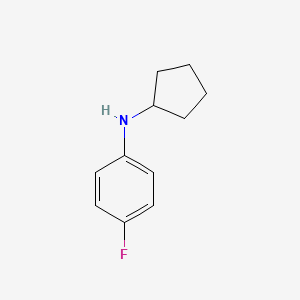

N-cyclopentyl-4-fluoroaniline

説明

Structure

3D Structure

特性

IUPAC Name |

N-cyclopentyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEBOBYTZXVRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N-cyclopentyl-4-fluoroaniline chemical properties

N-Cyclopentyl-4-fluoroaniline: A Technical Whitepaper on Synthesis, Physicochemical Dynamics, and Drug Development Applications

Executive Summary

N-Cyclopentyl-4-fluoroaniline (CAS: 557799-17-4) is a highly versatile secondary amine building block utilized extensively in modern medicinal chemistry and advanced chemical synthesis[1]. Characterized by its unique combination of a para-fluorinated aromatic ring and a lipophilic cyclopentyl appendage, this compound serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly potent kinase inhibitors targeting the JAK/STAT and Aurora pathways [2].

This technical guide provides an in-depth analysis of its physicochemical properties, safety protocols, pharmacological relevance, and a self-validating synthetic methodology for research and drug development professionals.

Physicochemical Profiling and Structural Causality

The structural architecture of N-cyclopentyl-4-fluoroaniline is deliberately designed to optimize both pharmacokinetic (PK) and pharmacodynamic (PD) properties when integrated into downstream API derivatives.

-

The Fluorine Effect: The para-fluorine substitution serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the highly reactive para position of the aniline ring. Second, the strong electron-withdrawing inductive effect of fluorine modulates the pKa of the aniline nitrogen, reducing its basicity compared to unsubstituted anilines.

-

The Cyclopentyl Moiety: The addition of the cyclopentyl ring increases the overall lipophilicity (predicted XlogP = 3.3) [1], enhancing membrane permeability. Furthermore, in kinase inhibitor design, the cyclopentyl group frequently acts as a hydrophobic anchor, occupying specific lipophilic pockets adjacent to the ATP-binding site of target kinases [2].

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance |

| CAS Number | 557799-17-4 | Unique chemical identifier [3]. |

| Molecular Formula | C11H14FN | Dictates stoichiometry in synthetic planning. |

| Monoisotopic Mass | 179.11102 Da | Critical for high-resolution mass spectrometry (HRMS) validation [1]. |

| Predicted XlogP | 3.3 | Indicates moderate-to-high lipophilicity, favorable for BBB penetration and cell permeability [1]. |

| Physical State (RT) | Liquid | Requires volumetric or mass-based transfer techniques during synthesis [3]. |

Synthetic Methodology: The Reductive Amination Workflow

The most efficient and scalable route to synthesize N-cyclopentyl-4-fluoroaniline is the reductive amination of 4-fluoroaniline with cyclopentanone.

Causality of Reagent Selection: Unlike sodium borohydride (NaBH₄), which aggressively reduces ketones and aldehydes, sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild, chemo-selective reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures that the reducing agent waits for the transient imine/iminium intermediate to form before acting, thereby preventing the premature reduction of cyclopentanone into cyclopentanol. The addition of acetic acid (AcOH) acts as a Brønsted acid catalyst, accelerating the dehydration step required for imine formation.

Synthetic workflow of reductive amination highlighting chemo-selective reduction.

Self-Validating Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 4-fluoroaniline and 1.1 equivalents of cyclopentanone in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. (Rationale: DCE is a non-coordinating solvent that stabilizes the iminium intermediate better than THF).

-

Catalysis: Add 1.2 equivalents of glacial acetic acid (AcOH). Stir at 25°C for 2 hours. (Validation Check: Monitor via TLC using Hexane/EtOAc 8:2. The disappearance of the highly polar aniline spot indicates successful imine formation).

-

Reduction: Cool the mixture to 0°C (to control the exothermic hydride transfer) and add 1.5 equivalents of NaBH(OAc)₃ portion-wise over 15 minutes.

-

Maturation: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching & Extraction: Quench the reaction strictly with saturated aqueous NaHCO₃ until CO₂ evolution ceases. (Rationale: This safely neutralizes the AcOH and destroys unreacted hydride without degrading the product). Extract the aqueous layer three times with dichloromethane (DCM).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude liquid via silica gel flash chromatography.

-

Analytical Validation: Confirm product identity via ¹H-NMR (target the distinct multiplet of the cyclopentyl methine proton around 3.7 ppm) and LC-MS (target m/z [M+H]⁺ = 180.11) [1].

Pharmacological Relevance: Kinase Inhibition

In drug discovery, N-cyclopentyl-4-fluoroaniline is frequently utilized as a modular building block to construct tricyclic heterocyclic scaffolds. These scaffolds are potent inhibitors of Janus kinases (JAK1, JAK2, JAK3), which are critical mediators of cytokine signaling in immunological and oncological disorders [2].

The secondary amine nitrogen of N-cyclopentyl-4-fluoroaniline serves as a versatile attachment point (e.g., via Buchwald-Hartwig cross-coupling or SNAr reactions) to core heteroaromatics like pyrazines or pyrimidines. Once integrated into the API, the cyclopentyl-fluoroaryl motif projects into the hydrophobic pockets of the kinase hinge region, sterically blocking ATP from binding and thereby halting the phosphorylation cascade.

JAK/STAT signaling pathway illustrating the intervention point of derivative kinase inhibitors.

Safety, Handling, and Regulatory Compliance

As a liquid secondary aniline derivative, this compound poses specific occupational hazards that require stringent laboratory controls. It is classified under the Globally Harmonized System (GHS) with the signal word Danger [3].

Table 2: Hazard Statements and Causality-Driven Handling

| GHS Code | Hazard Description | Causality & Required Protocol |

| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or inhaled. | Anilines are readily absorbed through the skin and mucous membranes, potentially causing methemoglobinemia. Handle exclusively in a Class II fume hood with nitrile gloves [3]. |

| H315 / H318 | Causes skin irritation and serious eye damage. | The basicity of the amine leads to localized tissue saponification. Wear splash-proof chemical goggles. In case of exposure, flush with water for 15 minutes [3]. |

| H335 | May cause respiratory irritation. | The vapor pressure of the liquid necessitates adequate ventilation. Store in tightly sealed amber glass bottles at room temperature, away from oxidizing agents [3]. |

References

- PubChemLite. "N-cyclopentyl-4-fluoroaniline (C11H14FN) - Structural Information and Predicted Collision Cross Section." Université du Luxembourg.

- Google Patents. "WO2011068881A1 - Novel tricyclic compounds as protein kinase inhibitors."

- Sigma-Aldrich.

Comprehensive Spectroscopic Characterization and Synthesis of N-Cyclopentyl-4-fluoroaniline

Executive Summary

N-Cyclopentyl-4-fluoroaniline (C₁₁H₁₄FN) is a highly versatile fluorinated aniline derivative utilized extensively as a building block in pharmaceutical synthesis and medicinal chemistry[1]. The incorporation of both a lipophilic cyclopentyl ring and an electronegative para-fluoro substituent makes this compound an excellent candidate for modulating the pharmacokinetic properties of active pharmaceutical ingredients (APIs).

This technical guide provides an authoritative, in-depth analysis of the synthesis and spectroscopic characterization of N-cyclopentyl-4-fluoroaniline. By moving beyond mere data reporting, this whitepaper elucidates the underlying causality of the experimental methodologies and the quantum mechanical principles driving its spectroscopic signatures, ensuring that every protocol serves as a self-validating system for the bench scientist.

Mechanistic Framework: Palladium-Catalyzed Monoarylation

The synthesis of N-cyclopentyl-4-fluoroaniline from unactivated aryl chlorides historically presented a significant challenge due to the high activation energy required for the oxidative addition of the C–Cl bond. This barrier is overcome by employing a Palladium-catalyzed Buchwald-Hartwig amination utilizing an electron-rich, sterically demanding ylide-functionalized phosphine (YPhos) ligand, such as adYPhos[2][3].

The steric bulk of the adamantyl-substituted adYPhos ligand promotes the formation of a highly active monoligated Pd(0) species, which rapidly undergoes oxidative addition with 4-chloro-1-fluorobenzene[4].

Figure 1: Pd-catalyzed amination catalytic cycle for N-cyclopentyl-4-fluoroaniline.

Self-Validating Experimental Protocol

The following methodology details the synthesis of N-cyclopentyl-4-fluoroaniline. As an application scientist, I emphasize that a robust protocol must contain internal checkpoints to validate success before proceeding to the next step[4][5].

Step 1: Catalyst Preformation (The Causality of Activation)

-

Action: In a nitrogen-filled glovebox, combine the Pd precursor (e.g., [Pd(cinnamyl)Cl]₂, 0.02 mmol) and adYPhos ligand (0.02 mmol) in anhydrous toluene. Stir for 30 minutes at room temperature[5].

-

Causality: Palladium aminations often fail due to the rapid precipitation of inactive "Pd black." Pre-stirring the sterically demanding ligand with the Pd precursor ensures the quantitative formation of the active, monoligated Pd(0) species before introducing the substrates, preventing off-cycle degradation[3].

Step 2: Substrate and Base Addition

-

Action: To the active catalyst solution, add 4-chloro-1-fluorobenzene (1.0 mmol), cyclopentylamine (1.3 mmol), and sodium tert-butoxide (NaOtBu, 1.5 mmol)[4].

-

Causality: The slight excess of cyclopentylamine compensates for potential volatility. The strong base (NaOtBu) is strictly required to deprotonate the intermediate Pd(II)-amine complex, driving the catalytic cycle toward reductive elimination[2].

Step 3: Reaction Execution and In-Process Validation

-

Action: Stir the reaction mixture at room temperature for 16 hours.

-

Self-Validation: After 16 hours, remove a 10 µL aliquot, filter it through a short silica plug using ethyl acetate, and analyze it via GC-FID. Use tetradecane as an internal standard[5]. The reaction is only considered complete when GC-FID confirms >95% consumption of 4-chloro-1-fluorobenzene, ensuring that downstream purification is not contaminated by unreacted starting material.

Step 4: Isolation and Purification

-

Action: Dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (8% EtOAc in hexanes) to yield N-cyclopentyl-4-fluoroaniline as a yellow oil[5].

Spectroscopic Characterization & Causality Analysis

The spectroscopic data for N-cyclopentyl-4-fluoroaniline provides a masterclass in structural elucidation. The presence of the ¹⁹F nucleus (spin-½, 100% natural abundance) acts as an internal ruler, allowing for self-validating assignments without the strict need for 2D NMR techniques[5].

¹³C{¹H} NMR Analysis: The Power of Heteronuclear Coupling

The ¹³C NMR spectrum is defined by the predictable decay of carbon-fluorine scalar coupling constants ( JCF ) over distance.

-

The carbon directly bonded to fluorine (C4) exhibits a massive one-bond coupling ( 1JCF = 234.4 Hz).

-

The ortho carbons (C3, C5) show a two-bond coupling ( 2JCF = 22.3 Hz).

-

The meta carbons (C2, C6) show a three-bond coupling ( 3JCF = 7.3 Hz).

-

The para carbon (C1, attached to nitrogen) shows a subtle four-bond coupling ( 4JCF = 1.8 Hz).

This predictable attenuation provides absolute, self-contained proof of the para-substituted fluorophenyl topology[5].

Table 1: ¹³C{¹H} NMR Data (101 MHz, CDCl₃) [5]

| Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Structural Assignment |

| 155.7 | d, 1JCF = 234.4 | Aromatic C-F (C4) |

| 144.6 | d, 4JCF = 1.8 | Aromatic C-N (C1) |

| 115.7 | d, 2JCF = 22.3 | Aromatic CH (ortho to F) |

| 114.1 | d, 3JCF = 7.3 | Aromatic CH (meta to F) |

| 55.4 | Singlet | Cyclopentyl CH (α to N) |

| 33.7 | Singlet | Cyclopentyl CH₂ |

| 24.2 | Singlet | Cyclopentyl CH₂ |

¹H NMR Analysis

The ¹H NMR spectrum clearly delineates the aliphatic cyclopentyl system from the aromatic core. The secondary amine proton appears as a distinct singlet at 3.50 ppm, which can be validated by a D₂O exchange experiment if signal overlap occurs in dirtier samples[5].

Table 2: ¹H NMR Data (400 MHz, CDCl₃) [5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.91 – 6.83 | Multiplet (m) | 2H | Aromatic protons (ortho to F) |

| 6.56 – 6.50 | Multiplet (m) | 2H | Aromatic protons (ortho to N) |

| 3.76 – 3.68 | Multiplet (m) | 1H | Cyclopentyl CH (α to N) |

| 3.50 | Singlet (s) | 1H | NH (Amine proton) |

| 2.06 – 1.96 | Multiplet (m) | 2H | Cyclopentyl CH₂ |

| 1.76 – 1.59 | Multiplet (m) | 4H | Cyclopentyl CH₂ |

| 1.49 – 1.41 | Multiplet (m) | 2H | Cyclopentyl CH₂ |

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) MS provides a molecular ion peak at m/z 179, confirming the intact C₁₁H₁₄FN mass. The base peak at m/z 150 (100% abundance) is generated via the loss of an ethyl radical (C₂H₅•, 29 Da) from the cyclopentyl ring—a classic alpha-cleavage fragmentation pathway for N-cycloalkyl anilines. Furthermore, the peak at m/z 111 represents the 4-fluoroaniline cation, resulting from the complete loss of the cyclopentyl moiety via hydrogen transfer[5].

Table 3: Mass Spectrometry (EI) Fragmentation Data [5]

| m/z Ratio | Relative Abundance (%) | Fragment Assignment / Causality |

| 179 | 47 | [M]⁺ (Molecular Ion) |

| 151 | 14 | [M - C₂H₄]⁺ |

| 150 | 100 | [M - C₂H₅]⁺ (Base Peak, α-cleavage) |

| 137 | 33 | [M - C₃H₆]⁺ |

| 136 | 20 | [M - C₃H₇]⁺ |

| 122 | 17 | [M - C₄H₉]⁺ |

| 111 | 22 | [C₆H₄FNH₃]⁺ (Fluorophenylamine cation) |

References

-

Sigma-Aldrich. "N-cyclopentyl-4-fluoroaniline | 557799-17-4 Product Page". Sigma-Aldrich. 1

-

Kaiser, N., Räkow, L., Handelmann, J., Gessner, V. H. "Palladium-Catalyzed Monoarylation of Cyclopropylamine - Supporting Information". The Journal of Organic Chemistry. 5

-

Kaiser, N., Räkow, L., Handelmann, J., Gessner, V. H. "Palladium-Catalyzed Monoarylation of Cyclopropylamine". ChemRxiv. 4

-

Kaiser, N., Räkow, L., Handelmann, J., Gessner, V. H. "Palladium-Catalyzed Monoarylation of Cyclopropylamine". The Journal of Organic Chemistry, ACS Publications. 3

Sources

An In-Depth Technical Guide to N-cyclopentyl-4-fluoroaniline and Its Derivatives: From Synthesis to Therapeutic Potential

Abstract

N-cyclopentyl-4-fluoroaniline stands as a pivotal scaffold in contemporary medicinal chemistry and materials science. The strategic incorporation of a fluorine atom on the aniline ring, coupled with the lipophilic cyclopentyl moiety, imparts a unique combination of physicochemical properties that are highly advantageous for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive exploration of N-cyclopentyl-4-fluoroaniline, commencing with an in-depth analysis of its synthesis and core physicochemical characteristics. We will then delve into the landscape of its derivatives, elucidating their structure-activity relationships and highlighting their burgeoning potential in drug discovery, with a particular focus on their roles as kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile molecular framework.

The Core Moiety: N-cyclopentyl-4-fluoroaniline

The N-cyclopentyl-4-fluoroaniline molecule is characterized by a 4-fluoro-substituted aromatic amine with a cyclopentyl group attached to the nitrogen atom. This unique structural arrangement confers a balance of lipophilicity and metabolic stability, making it an attractive starting point for the design of bioactive compounds. The fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, including its metabolic stability and binding affinity, owing to its high electronegativity and ability to form strong carbon-fluorine bonds.[1] The N-cyclopentyl group enhances lipophilicity, which can improve membrane permeability and access to biological targets.[1]

Synthesis of N-cyclopentyl-4-fluoroaniline

The synthesis of N-cyclopentyl-4-fluoroaniline can be efficiently achieved through several established synthetic routes. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. Two of the most robust and widely employed methods are Reductive Amination and Buchwald-Hartwig Amination.

Reductive amination is a versatile and widely used method for the formation of C-N bonds.[2] This one-pot reaction involves the condensation of 4-fluoroaniline with cyclopentanone to form an intermediate imine, which is then reduced in situ to the desired N-cyclopentyl-4-fluoroaniline.[3] This method is favored for its operational simplicity and the use of readily available starting materials.[4]

Experimental Protocol: Reductive Amination of 4-fluoroaniline with Cyclopentanone

Materials:

-

4-fluoroaniline

-

Cyclopentanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or a similar mild reducing agent[5]

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

To a solution of 4-fluoroaniline (1.0 equivalent) in dichloromethane, add cyclopentanone (1.1 equivalents) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-cyclopentyl-4-fluoroaniline.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This method is particularly useful for coupling aryl halides with amines and offers a broad substrate scope and functional group tolerance.[6] In the synthesis of N-cyclopentyl-4-fluoroaniline, this would involve the coupling of 4-fluoro-1-halobenzene (e.g., 1-bromo-4-fluorobenzene) with cyclopentylamine.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

1-Bromo-4-fluorobenzene or another suitable 4-fluorophenyl halide

-

Cyclopentylamine

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos)[7]

-

Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or dioxane as the solvent

Procedure:

-

In an oven-dried Schlenk tube, combine the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-2.4 equivalents relative to palladium), and the base (e.g., 1.4 equivalents).

-

Add 1-bromo-4-fluorobenzene (1.0 equivalent) and cyclopentylamine (1.2 equivalents) to the tube.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-cyclopentyl-4-fluoroaniline.

Caption: Synthetic routes to N-cyclopentyl-4-fluoroaniline.

Physicochemical Properties

The physicochemical properties of N-cyclopentyl-4-fluoroaniline are crucial for understanding its behavior in biological systems and for designing effective drug delivery strategies. While experimental data for this specific molecule may be limited, we can predict these properties based on the well-understood contributions of its constituent functional groups and through in silico modeling.[4][8]

Table 1: Predicted Physicochemical Properties of N-cyclopentyl-4-fluoroaniline

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₁H₁₄FN | Defines the elemental composition. |

| Molecular Weight | 179.24 g/mol | Influences diffusion and transport across membranes. |

| logP (Octanol/Water Partition Coefficient) | ~3.0 - 3.5 | A measure of lipophilicity; impacts absorption, distribution, and membrane permeability.[4] |

| pKa (acid dissociation constant) | ~4.5 - 5.0 | Determines the ionization state at physiological pH, affecting solubility and receptor binding.[8] |

| Polar Surface Area (PSA) | ~12.03 Ų | Influences membrane permeability and interactions with polar residues in binding pockets. |

| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions with biological targets. |

| Hydrogen Bond Acceptors | 1 | Potential for hydrogen bonding interactions with biological targets. |

| Rotatable Bonds | 2 | Contributes to conformational flexibility and binding affinity. |

Note: These values are estimations derived from computational models and may vary from experimentally determined values.

Derivatives of N-cyclopentyl-4-fluoroaniline in Drug Discovery

The N-cyclopentyl-4-fluoroaniline scaffold serves as a versatile template for the design of a diverse array of bioactive molecules. By modifying the core structure through the introduction of various functional groups, medicinal chemists can fine-tune the pharmacological properties of the resulting derivatives to achieve desired therapeutic effects.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the N-cyclopentyl-4-fluoroaniline core have provided valuable insights into the structure-activity relationships that govern the biological activity of its derivatives. Key areas of modification include:

-

Substitution on the Aniline Ring: Introduction of additional substituents on the aromatic ring can modulate electronic properties, steric hindrance, and potential for additional binding interactions.

-

Modification of the Cyclopentyl Group: Alterations to the cyclopentyl ring, such as the introduction of stereocenters or functional groups, can impact binding affinity and selectivity.

-

Derivatization of the Amino Group: Acylation or further alkylation of the secondary amine can be used to introduce pharmacophoric elements or to modulate the basicity of the nitrogen atom.

N-cyclopentyl-4-fluoroaniline Derivatives as Kinase Inhibitors

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] The N-cyclopentyl-4-fluoroaniline scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors.[10]

One notable example is in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[11] Derivatives incorporating the N-cyclopentyl-4-fluoroaniline moiety have demonstrated potent inhibitory activity against FLT3, highlighting the potential of this scaffold in oncology.[10]

Caption: Inhibition of the FLT3 signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (FLT3)

Principle:

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase (FLT3). The level of phosphorylation is quantified, typically using a fluorescence- or luminescence-based detection method.

Materials:

-

Recombinant human FLT3 kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (N-cyclopentyl-4-fluoroaniline derivative)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96- or 384-well plate, add the FLT3 kinase and the kinase substrate to each well.

-

Add the diluted test compound to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative (vehicle) control.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

N-cyclopentyl-4-fluoroaniline Derivatives as GPCR Modulators

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[12] The N-cyclopentyl-4-fluoroaniline scaffold has shown potential in the development of ligands that modulate the activity of various GPCRs.[13] The lipophilic nature of the cyclopentyl group and the hydrogen bonding potential of the aniline moiety can contribute to high-affinity binding to the often-hydrophobic transmembrane domains of these receptors.

Future Perspectives and Conclusion

The N-cyclopentyl-4-fluoroaniline core structure continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, combined with the favorable physicochemical properties it imparts, ensures its continued relevance in medicinal chemistry. Future research is likely to focus on the exploration of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new drug candidates based on this versatile framework.

References

- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

-

(2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). PubMed. [Link]

-

Buchwald–Hartwig amination. In Wikipedia. [Link]

-

(2025). ML for LogP and pKa in Fluorine-Containing Derivatives. Blackthorn AI. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

-

(2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and -pyrimidines. PubMed. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

-

(2024). In silico prediction of pKa values using explainable deep learning methods. PMC. [Link]

-

(2018). Discovery of N 2-(4-Amino-cyclohexyl)-9-cyclopentyl- N 6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. PubMed. [Link]

-

(2010). In silico QSAR studies of anilinoquinolines as EGFR inhibitors. PubMed. [Link]

-

Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ChemRxiv. [Link]

-

(2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. PMC. [Link]

-

(2025). Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. MDPI. [Link]

-

(2022). Allosteric Modulators of G Protein-Coupled Receptors. MDPI. [Link]

-

(2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. [Link]

-

(2024). Synthesis of New Fluorinated Tubastatin A Derivatives Based on Cyclopentane/Cyclohexane with Good Anti‐tumor Activity in Vitro. ResearchGate. [Link]

-

(2023). Study of Quantitative Structure-Activity Relationship (QSAR) of Diarylaniline Analogues as in Vitro Anti-HIV-1 Agents in. Chemical Methodologies. [Link]

-

Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

-

(2025). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. ResearchGate. [Link]

-

GPCR-Targeted Drug Design. Drug Discovery Chemistry. [Link]

-

(n.d.). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. [Link]

-

(2020). Amine Preparation 4 - Reductive Amination. YouTube. [Link]

-

(2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan University. [Link]

-

(2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. MedCrave. [Link]

-

(2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

-

New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

-

(2024). G-Protein Coupled Receptor (GPCR) Regulators and Methods of Use Thereof. Baylor College of Medicine. [Link]

-

(2021). The predicted models of anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives using quantitative structure-activity relationship (QSAR). Journal of King Saud University - Science. [Link]

-

(2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. PubMed. [Link]

-

Drug Discovery - Inhibitor. chemical-kinomics. [Link]

-

(n.d.). Synthesis and antitumor activity of fluorinated derivatives of [i, j]-annelated quinolones. ResearchGate. [Link]

-

(n.d.). An application of 3D-QSAR to the analysis of the sequence specificity of DNA alkylation by uracil mustard. PubMed. [Link]

-

(2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PMC. [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PMC. [Link]

-

(2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. MDPI. [Link]

-

(2025). Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. MDPI. [Link]

-

(2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Semantic Scholar. [Link]

Sources

- 1. In silico QSAR studies of anilinoquinolines as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. gctlc.org [gctlc.org]

- 4. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 9. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 10. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalkinomics.com [chemicalkinomics.com]

- 12. mdpi.com [mdpi.com]

- 13. bcm.portals.in-part.com [bcm.portals.in-part.com]

N-Cyclopentyl-4-Fluoroaniline: Discovery, Synthesis, and Applications in Modern Drug Development

Executive Summary

As medicinal chemistry evolves, the demand for highly specialized, multifunctional building blocks has surged. N-cyclopentyl-4-fluoroaniline (CAS: 557799-17-4) has emerged as a privileged intermediate in the synthesis of targeted therapeutics. By combining the metabolic stability of a para-fluorinated aromatic ring with the tunable lipophilicity of a cyclopentyl group, this compound serves as a critical pharmacophore in the development of kinase inhibitors and novel anticancer agents[1][2].

As an application scientist overseeing library synthesis and lead optimization, I have structured this whitepaper to provide a comprehensive technical analysis of N-cyclopentyl-4-fluoroaniline. This guide details its structural rationale, physicochemical profile, standardized synthetic methodologies, and its expanding role in modern drug discovery.

Structural Rationale & Pharmacophore Dynamics

The architecture of N-cyclopentyl-4-fluoroaniline is not coincidental; it is the result of rigorous rational drug design aimed at overcoming common pharmacokinetic liabilities.

-

The para-Fluoro Substitution: The introduction of a fluorine atom at the para position of the aniline ring serves two primary functions. First, it blocks cytochrome P450-mediated aromatic oxidation, a common metabolic vulnerability of unsubstituted anilines. Second, the strong electron-withdrawing nature of fluorine (inductive effect) lowers the pKa of the secondary amine, reducing basicity and mitigating potential hERG channel toxicity.

-

The Cyclopentyl Ring: Cycloalkyl groups are frequently employed to occupy hydrophobic pockets within target proteins (e.g., the ATP-binding site of kinases). The cyclopentyl ring offers an optimal balance—it is more lipophilic and sterically demanding than a cyclopropyl group, yet avoids the excessive bulk and conformational rigidity of a cyclohexyl moiety.

-

The Secondary Amine: The bridging nitrogen acts as a crucial hydrogen bond donor/acceptor, often serving as the primary "hinge binder" in kinase inhibitor scaffolds.

Pharmacophore logic of N-cyclopentyl-4-fluoroaniline in rational drug design.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in subsequent multi-step syntheses and its influence on the final drug molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The following data consolidates predictive and experimental metrics[3][4].

| Property | Value | Scientific Implication |

| Molecular Formula | C11H14FN | Standard indexing and mass spectrometry validation. |

| Molecular Weight | 179.23 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5. |

| Monoisotopic Mass | 179.11102 Da | Critical for high-resolution mass spectrometry (HRMS) tracking during synthesis[3]. |

| Predicted XlogP | 3.3 | Indicates high lipophilicity; ideal for CNS penetration or binding deep hydrophobic pockets[3]. |

| Physical Form | Liquid (at RT) | Requires careful handling during dispensing; often stored under inert gas to prevent oxidation. |

| Hazard Statements | H302, H315, H318, H335 | Corrosive and harmful if swallowed; mandates strict PPE and fume hood protocols. |

Standardized Synthesis Protocol: Reductive Amination

While direct alkylation of 4-fluoroaniline with cyclopentyl bromide is possible, it frequently results in over-alkylation (tertiary amines) and poor yields. The industry standard for synthesizing N-cyclopentyl-4-fluoroaniline is the reductive amination of 4-fluoroaniline with cyclopentanone. This approach is highly chemoselective and scalable.

Methodological Workflow

Step 1: Reagent Preparation & Condensation

-

In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-fluoroaniline (1.0 eq) and cyclopentanone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Causality: DCE is preferred over dichloromethane (DCM) for its higher boiling point, allowing for mild heating if the condensation is sluggish.

Step 2: Acid Catalysis

-

Add glacial acetic acid (1.5 eq) dropwise. Stir the mixture at room temperature for 1-2 hours.

-

Causality: Acetic acid acts as a mild catalyst. It protonates the carbonyl oxygen of cyclopentanone, increasing its electrophilicity. Crucially, it is not strong enough to fully protonate the 4-fluoroaniline, which would destroy its nucleophilicity. This step drives the formation of the transient iminium ion.

Step 3: Chemoselective Reduction

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes.

-

Causality: NaBH(OAc)3 is the reducing agent of choice. It is significantly milder than NaBH4 and selectively reduces the iminium intermediate faster than it reduces the unreacted cyclopentanone, ensuring high atom economy and minimizing side products.

Step 4: Self-Validating Monitoring & Workup

-

Allow the reaction to warm to room temperature. Monitor progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) system. The reaction is complete when the 4-fluoroaniline spot is entirely consumed.

-

Quench the reaction cautiously with saturated aqueous NaHCO3 until gas evolution ceases (neutralizing the acetic acid).

-

Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

Synthetic workflow of N-cyclopentyl-4-fluoroaniline via reductive amination.

Applications in Targeted Therapies

The true value of N-cyclopentyl-4-fluoroaniline lies in its downstream applications. It is not an end-product but a gateway to complex, biologically active macromolecules.

Kinase Inhibitors (e.g., Polo-like Kinases)

Aberrant kinase activity is a hallmark of many oncological and immunological disorders[5]. N-cyclopentyl-4-fluoroaniline derivatives have been extensively documented in the synthesis of pteridinone-based inhibitors targeting Polo-like kinases (PLKs), which are critical regulators of the cell cycle[2]. In these architectures, the secondary amine of the aniline acts as a nucleophile in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the fluorinated lipophilic tail to the core heterocyclic scaffold, optimizing the molecule's fit within the ATP-binding pocket[2].

Anticancer Oxazolidine Pharmacophores

Recent advances in medicinal chemistry have utilized N-cyclopentyl and N-(4-fluoro)phenyl substituents to design functionalized amino acid derivatives. Specifically, N-aryl oxazolidine-5-carboxamide derivatives incorporating these structural motifs have demonstrated significant cytotoxicity against ovarian cancer cell lines (e.g., PA-1 cells)[1]. The lipophilic cyclopentyl group enhances cellular permeability, while the fluoroaniline moiety stabilizes the molecule against premature enzymatic degradation[1].

Conclusion

N-cyclopentyl-4-fluoroaniline (CAS: 557799-17-4) exemplifies the elegance of modern chemical building blocks. Through the strategic combination of a metabolic-blocking fluorine atom and a lipophilicity-enhancing cyclopentyl ring, it provides medicinal chemists with a highly tunable scaffold. Synthesized efficiently via reductive amination, this compound continues to play a foundational role in the discovery of next-generation kinase inhibitors and targeted anticancer therapies.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. WO2011079114A1 - Pteridinones as inhibitors of polo - like kinase - Google Patents [patents.google.com]

- 3. PubChemLite - N-cyclopentyl-4-fluoroaniline (C11H14FN) [pubchemlite.lcsb.uni.lu]

- 4. aaronchem.com [aaronchem.com]

- 5. WO2011068881A1 - Novel tricyclic compounds - Google Patents [patents.google.com]

Synthesis of N-cyclopentyl-4-fluoroaniline: A Detailed Guide for Researchers

Introduction: The Significance of N-cyclopentyl-4-fluoroaniline in Modern Drug Discovery

N-cyclopentyl-4-fluoroaniline is a key structural motif and a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its presence in pharmaceutical candidates is often associated with enhanced metabolic stability, improved binding affinity to target proteins, and favorable pharmacokinetic profiles. The strategic incorporation of a fluorine atom on the aniline ring and a cyclopentyl group on the nitrogen atom imparts unique electronic and lipophilic properties, making this compound a sought-after building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of two robust and widely applicable synthetic routes for the laboratory-scale preparation of N-cyclopentyl-4-fluoroaniline, offering detailed protocols, mechanistic insights, and characterization data to ensure reproducible and reliable results.

Strategic Approaches to Synthesis: Reductive Amination and Buchwald-Hartwig Amination

The synthesis of N-cyclopentyl-4-fluoroaniline can be efficiently achieved through two primary methodologies: the reductive amination of 4-fluoroaniline with cyclopentanone, and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these routes may depend on the availability of starting materials, desired scale, and the specific functional group tolerance required for more complex derivatives.

-

Reductive Amination: This classical yet highly effective one-pot reaction involves the formation of an imine intermediate from 4-fluoroaniline and cyclopentanone, which is then reduced in situ to the desired secondary amine. This method is often favored for its operational simplicity and the use of readily available and cost-effective reagents.

-

Buchwald-Hartwig Amination: A cornerstone of modern cross-coupling chemistry, this palladium-catalyzed reaction allows for the formation of the crucial carbon-nitrogen bond between an aryl halide (or triflate) and an amine. This powerful method offers broad substrate scope and functional group tolerance, making it a versatile tool in complex molecule synthesis.

Below, we present detailed, step-by-step protocols for both synthetic strategies, grounded in established chemical principles and supported by authoritative literature.

Method 1: Reductive Amination of 4-Fluoroaniline with Cyclopentanone

This protocol is adapted from established procedures for the N-alkylation of anilines and provides a reliable method for the synthesis of N-cyclopentyl-4-fluoroaniline. The reaction proceeds via the formation of an imine, which is subsequently reduced by a hydride reagent.

Reaction Scheme:

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Fluoroaniline | 111.12 | 5.56 g | 50.0 |

| Cyclopentanone | 84.12 | 4.63 g (5.0 mL) | 55.0 |

| Sodium triacetoxyborohydride | 211.94 | 12.7 g | 60.0 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Acetic Acid (glacial) | 60.05 | 2.86 mL | 50.0 |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (5.56 g, 50.0 mmol) and dichloromethane (100 mL).

-

Stir the solution at room temperature until the 4-fluoroaniline is fully dissolved.

-

Add cyclopentanone (4.63 g, 55.0 mmol) and glacial acetic acid (2.86 mL, 50.0 mmol) to the reaction mixture.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

In a separate beaker, carefully weigh sodium triacetoxyborohydride (12.7 g, 60.0 mmol). Caution: Sodium triacetoxyborohydride is a moisture-sensitive and mildly corrosive reagent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Add the sodium triacetoxyborohydride to the reaction mixture in portions over 15-20 minutes. The reaction may be mildly exothermic.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-cyclopentyl-4-fluoroaniline as a pale yellow oil.

Causality and Experimental Choices

-

Acetic Acid: The addition of a catalytic amount of acid is crucial for the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced than the corresponding imine.[1][2]

-

Sodium Triacetoxyborohydride (STAB): STAB is the reducing agent of choice for this transformation due to its mild nature and its selectivity for reducing imines and iminium ions in the presence of less reactive carbonyl compounds.[3] It is less basic than sodium borohydride, which minimizes side reactions.

Workflow Diagram

Caption: Reductive Amination Workflow.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines the synthesis of N-cyclopentyl-4-fluoroaniline via a palladium-catalyzed cross-coupling reaction. This method is particularly useful when starting from an aryl halide and offers excellent functional group tolerance.[4][5]

Reaction Scheme:

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Bromo-4-fluorobenzene | 175.00 | 8.75 g | 50.0 |

| Cyclopentylamine | 85.15 | 5.11 g (6.0 mL) | 60.0 |

| Palladium(II) Acetate | 224.50 | 112 mg | 0.5 (1 mol%) |

| XPhos | 476.65 | 477 mg | 1.0 (2 mol%) |

| Sodium tert-butoxide | 96.10 | 6.73 g | 70.0 |

| Toluene (anhydrous) | - | 100 mL | - |

| Saturated Ammonium Chloride | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To an oven-dried Schlenk flask, add palladium(II) acetate (112 mg, 0.5 mmol), XPhos (477 mg, 1.0 mmol), and sodium tert-butoxide (6.73 g, 70.0 mmol).

-

Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

-

Add anhydrous toluene (100 mL) via syringe, followed by 1-bromo-4-fluorobenzene (8.75 g, 50.0 mmol) and cyclopentylamine (5.11 g, 60.0 mmol).

-

Stir the reaction mixture at 100 °C for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-cyclopentyl-4-fluoroaniline.

Causality and Experimental Choices

-

Palladium Catalyst and Ligand: The combination of a palladium precursor, such as palladium(II) acetate, and a bulky, electron-rich phosphine ligand like XPhos is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere of argon or nitrogen is essential to prevent catalyst deactivation.

Catalytic Cycle Diagram

Caption: Buchwald-Hartwig Amination Cycle.

Characterization of N-cyclopentyl-4-fluoroaniline

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following data provides the expected analytical results for N-cyclopentyl-4-fluoroaniline.

| Property | Value |

| Molecular Formula | C₁₁H₁₄FN |

| Molecular Weight | 179.23 g/mol |

| Appearance | Pale yellow oil |

| Boiling Point | (Predicted) ~240-250 °C at 760 mmHg |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 180.1183 |

Predicted NMR Data

Note: The following NMR data is predicted based on standard chemical shift values and coupling constants for similar structures. Experimental verification is recommended.

-

¹H NMR (400 MHz, CDCl₃): δ 6.85-6.95 (m, 2H, Ar-H), 6.55-6.65 (m, 2H, Ar-H), 3.60-3.70 (m, 1H, N-CH), 3.50 (br s, 1H, NH), 1.95-2.05 (m, 2H, cyclopentyl-H), 1.65-1.75 (m, 2H, cyclopentyl-H), 1.50-1.60 (m, 2H, cyclopentyl-H), 1.35-1.45 (m, 2H, cyclopentyl-H).

-

¹³C NMR (101 MHz, CDCl₃): δ 156.0 (d, J = 235 Hz, C-F), 143.0 (d, J = 2 Hz, C-N), 115.5 (d, J = 22 Hz, CH-C-F), 114.5 (d, J = 7 Hz, CH-C-N), 55.0 (N-CH), 33.5 (cyclopentyl-CH₂), 24.0 (cyclopentyl-CH₂).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -125.0 to -128.0 (m).

Conclusion: A Versatile Intermediate for Advanced Synthesis

The protocols detailed in this guide offer reliable and reproducible methods for the laboratory synthesis of N-cyclopentyl-4-fluoroaniline. Both the reductive amination and Buchwald-Hartwig amination routes provide high yields and purity, catering to different starting material availability and synthetic strategies. The provided characterization data serves as a benchmark for product validation. As a key building block in medicinal chemistry and materials science, the efficient synthesis of N-cyclopentyl-4-fluoroaniline opens avenues for the development of novel and impactful molecules.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-131). Georg Thieme Verlag.

- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.

- Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 111(3), 2177-2250.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28466124, N-cyclopentyl-4-fluoroaniline. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.

- Takeda, Y., & Buchwald, S. L. (2017). Recent advances in Buchwald–Hartwig amination. Topics in Current Chemistry, 375(5), 1-32.

- Tarasevych, A. V., & Sorochinsky, A. E. (2012). Reductive amination of carbonyl compounds: novel, more effective and selective methods. Russian Chemical Reviews, 81(10), 925.

- Touster, O. (1953). The Leuckart Reaction. Organic Reactions, 7, 327-377.

- Wallace, D. J. (2009). A unified approach to the Buchwald–Hartwig amination of aryl halides.

- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031.

Sources

Application Notes and Protocols for the Purification of N-cyclopentyl-4-fluoroaniline

Introduction

N-cyclopentyl-4-fluoroaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluorine atom and the cyclopentyl moiety can impart desirable properties such as enhanced metabolic stability and target-binding affinity. As with any high-value synthetic intermediate, achieving a high degree of purity is paramount for ensuring the quality, efficacy, and safety of the final product. This document provides a comprehensive guide to the purification of N-cyclopentyl-4-fluoroaniline, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

This guide will explore the most effective purification techniques, including vacuum distillation, flash column chromatography, recrystallization, and acid-base extraction. The selection of the optimal method is contingent upon the scale of the synthesis, the nature of the impurities, and the desired final purity.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of N-cyclopentyl-4-fluoroaniline and its potential impurities is fundamental to developing an effective purification strategy.

Table 1: Physicochemical Properties of N-cyclopentyl-4-fluoroaniline and Related Compounds

| Property | N-cyclopentyl-4-fluoroaniline (Predicted/Inferred) | N-cyclopropyl-4-fluoroaniline[1][2] | 4-Fluoroaniline[3][4] |

| Molecular Formula | C₁₁H₁₄FN | C₉H₁₀FN | C₆H₆FN |

| Molecular Weight | 179.23 g/mol | 151.18 g/mol | 111.12 g/mol |

| Appearance | Likely a low-melting solid or oily liquid, pale yellow to brown | Yellowish liquid that crystallizes on standing | Clear pale yellow to red-brown oily liquid |

| Boiling Point | Higher than N-cyclopropyl-4-fluoroaniline | 112-114 °C at 16 mmHg | 187 °C at 767 mmHg |

| Melting Point | Expected to be slightly higher than the cyclopropyl analog | 27-29 °C | -1.9 °C |

| Solubility | Expected to be soluble in common organic solvents | Soluble in dichloromethane, washed with n-hexane | Soluble in ethanol, ether; sparingly soluble in water (33 g/L at 20 °C)[5] |

Potential Impurities:

The synthesis of N-cyclopentyl-4-fluoroaniline, commonly achieved through the N-alkylation of 4-fluoroaniline with a cyclopentyl halide or via reductive amination of 4-fluoroaniline with cyclopentanone, can lead to several impurities.[6]

-

Unreacted Starting Materials: 4-fluoroaniline and cyclopentyl bromide/iodide (from N-alkylation) or cyclopentanone (from reductive amination).

-

Over-alkylation Product: N,N-dicyclopentyl-4-fluoroaniline.

-

By-products from Reductive Amination: N-cyclopentyliminocyclopentane and cyclopentanol.[7]

-

Oxidation Products: Anilines are susceptible to air oxidation, leading to colored impurities.

Purification Techniques

Vacuum Distillation

For large-scale purification of thermally stable anilines, vacuum distillation is a highly effective method to remove non-volatile impurities and by-products with significantly different boiling points.

Causality Behind Experimental Choices:

-

Vacuum: N-substituted anilines often have high boiling points at atmospheric pressure, which can lead to thermal decomposition. Applying a vacuum significantly lowers the boiling point, allowing for distillation at a lower, safer temperature.

-

Fractional Distillation: While simple distillation can be effective, a short fractionating column (e.g., Vigreux) can improve the separation of components with close boiling points.

Protocol: Fractional Vacuum Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a short Vigreux column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

-

Crude Material Preparation: Charge the distillation flask with the crude N-cyclopentyl-4-fluoroaniline. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Distillation Process:

-

Begin stirring.

-

Gradually apply vacuum to the system.

-

Slowly heat the distillation flask using a heating mantle.

-

Monitor the temperature at the distillation head.

-

Collect and discard any low-boiling fractions, which may contain residual solvents or starting materials.

-

Collect the main fraction at a stable temperature. Based on the N-cyclopropyl analog, the boiling point will be above 112-114 °C at 16 mmHg.[1][2]

-

Stop the distillation before the flask runs dry to prevent the formation of potentially unstable residues.

-

-

Product Recovery: Allow the apparatus to cool to room temperature before releasing the vacuum. The purified N-cyclopentyl-4-fluoroaniline will be in the receiving flask.

Workflow for Vacuum Distillation

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. How to set up a TLC analysis [reachdevices.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. 溶剂混溶性表 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Application Note: Advanced Catalytic Transformations of N-Cyclopentyl-4-fluoroaniline in Medicinal Chemistry

Introduction and Chemical Rationale

In modern drug discovery, the strategic incorporation of secondary anilines is critical for modulating the lipophilicity, metabolic stability, and target binding affinity of pharmacophores. N-cyclopentyl-4-fluoroaniline (CAS: 557799-17-4)[1] serves as an exceptionally versatile building block. The para-fluoro substituent acts as a bioisostere for hydrogen, effectively blocking cytochrome P450-mediated aromatic oxidation, while the N-cyclopentyl group provides a rigid, lipophilic handle.

This application note details two state-of-the-art catalytic workflows utilizing this substrate:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: For the construction of sterically hindered tertiary diarylamines.

-

Visible-Light Photoredox α-C(sp³)–H Functionalization: For the late-stage, cross-dehydrogenative alkylation of the cyclopentyl ring.

Palladium-Catalyzed Buchwald-Hartwig Amination

Expert Insights & Causality

Coupling secondary aliphatic-aromatic amines with aryl halides to form tertiary amines is notoriously prone to failure. The steric bulk of the cyclopentyl group hinders the amine's coordination to the palladium center, while the presence of β-hydrogens on the cyclopentyl ring introduces the risk of competitive β-hydride elimination, leading to imine byproducts and catalyst deactivation.

To circumvent this, we employ a precatalyst system of Pd₂(dba)₃ paired with the dialkylbiaryl phosphine ligand RuPhos [2]. RuPhos is specifically engineered to accommodate bulky secondary amines; its electron-rich nature accelerates oxidative addition, while its large steric profile forces the intermediate into a geometry that dramatically accelerates reductive elimination before β-hydride elimination can occur[2]. Sodium tert-butoxide (NaOtBu) is utilized as the base because its strong basicity is required to efficiently deprotonate the Pd-bound secondary amine intermediate, driving the catalytic cycle forward[3].

Protocol: Synthesis of Sterically Hindered Tertiary Diarylamines

Objective: Cross-coupling of N-cyclopentyl-4-fluoroaniline with 4-bromoanisole.

Self-Validating System (Quality Control):

-

Catalyst Activation Check: Upon heating the reaction to 100 °C, the initial deep purple/red color of the Pd₂(dba)₃ must transition to a clear yellow/orange hue within 15 minutes, validating the successful generation of the active Pd(0)-RuPhos complex.

-

In-Process LC-MS: A 10 µL aliquot taken at 4 hours should reveal the [M+H]⁺ mass of the product. The absence of a [M-2]⁺ mass (imine byproduct) validates the suppression of β-hydride elimination.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 10 mL Schlenk tube under a vacuum and backfill with dry Nitrogen (repeat 3x).

-

Solid Reagents: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), 4-bromoanisole (1.0 mmol, 1.0 equiv), and NaOtBu (1.4 mmol, 1.4 equiv) to the tube[2].

-

Liquid Reagents: Inject N-cyclopentyl-4-fluoroaniline (1.2 mmol, 1.2 equiv)[1] and anhydrous, degassed toluene (5.0 mL) via syringe.

-

Reaction: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

-

Quench & Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the tertiary amine.

Quantitative Data: Reaction Optimization

Table 1: Optimization of Ligand and Base for the Coupling of N-cyclopentyl-4-fluoroaniline.

| Entry | Ligand (4 mol%) | Base (1.4 eq) | Solvent | Yield (%) | Mechanistic Observation |

| 1 | PPh₃ | K₂CO₃ | Toluene | <5 | Insufficient electron density for oxidative addition. |

| 2 | XPhos | Cs₂CO₃ | Dioxane | 42 | Sluggish reductive elimination; unreacted starting material. |

| 3 | RuPhos | NaOtBu | Toluene | 94 | Optimal geometry; rapid reductive elimination[2]. |

| 4 | BrettPhos | NaOtBu | Toluene | 88 | Slight steric clash with the cyclopentyl ring. |

Mechanistic Pathway Visualization

Caption: Catalytic cycle of the Buchwald-Hartwig amination using Pd/RuPhos.

Visible-Light Photoredox α-Amino C(sp³)–H Functionalization

Expert Insights & Causality

The direct functionalization of unactivated C(sp³)–H bonds adjacent to nitrogen represents a paradigm shift in organic synthesis, heavily pioneered by MacMillan and co-workers[4]. N-cyclopentyl-4-fluoroaniline is an ideal substrate for this cross-dehydrogenative coupling.

We utilize the highly oxidizing iridium photocatalyst [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ . Upon excitation by blue LEDs (450 nm), the *Ir(III) excited state acts as a potent single-electron oxidant, stripping an electron from the nitrogen lone pair of the aniline to generate a radical cation[4]. This dramatically increases the acidity of the adjacent α-protons on the cyclopentyl ring. Subsequent deprotonation yields a highly nucleophilic α-amino radical[5]. This transient radical is rapidly trapped by an electron-deficient olefin (Michael acceptor), forging a new C(sp³)–C(sp³) bond under exceptionally mild, redox-neutral conditions[6].

Protocol: Photoredox α-Alkylation via Radical Trapping

Objective: Synthesis of α-alkylated cyclopentyl derivatives via Michael addition.

Self-Validating System (Quality Control):

-

Degassing Verification: Oxygen is a potent triplet state quencher. If the reaction stalls, it indicates incomplete sparging. The protocol mandates a strict 15-minute Argon sparge to validate an anaerobic environment.

-

Light/Dark Control: Set up a parallel micro-vial wrapped entirely in aluminum foil. Absolute zero conversion in the dark vial validates that the reaction is entirely photochemically driven and rules out background thermal reactivity[4].

Step-by-Step Methodology:

-

Reaction Assembly: In an 8 mL borosilicate glass vial equipped with a Teflon septum, add N-cyclopentyl-4-fluoroaniline (0.5 mmol, 1.0 equiv), methyl acrylate (1.0 mmol, 2.0 equiv), and[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (0.005 mmol, 1 mol%)[4].

-

Base Addition: Add K₂HPO₄ (1.0 mmol, 2.0 equiv) to facilitate the deprotonation of the amine radical cation.

-

Solvent & Degassing: Dissolve the mixture in anhydrous DMF (5.0 mL). Submerge a long needle into the solution and sparge with Argon gas for exactly 15 minutes.

-

Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs. Ensure a distance of ~2 cm from the light source and use a cooling fan to maintain the temperature at 25 °C[6].

-

Monitoring: Irradiate for 24 hours. Monitor via TLC (Hexanes/EtOAc 4:1) utilizing UV and ninhydrin stain.

-

Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via automated flash chromatography.

Quantitative Data: Substrate Scope

Table 2: Yields of α-C(sp³)–H Alkylation with Various Michael Acceptors.

| Entry | Michael Acceptor (2.0 eq) | Photocatalyst (1 mol%) | Yield (%) | Regioselectivity |

| 1 | Methyl acrylate | Ir[dF(CF₃)ppy]₂... | 85 | >20:1 (α-cyclopentyl) |

| 2 | Acrylonitrile | Ir[dF(CF₃)ppy]₂... | 78 | >20:1 (α-cyclopentyl) |

| 3 | Methyl vinyl ketone | Ir[dF(CF₃)ppy]₂... | 81 | >20:1 (α-cyclopentyl) |

| 4 | Methyl acrylate | Ru(bpy)₃Cl₂ | 12 | Insufficient oxidation potential[4]. |

Mechanistic Pathway Visualization

Caption: Photoredox cycle for the α-amino C(sp³)–H alkylation of secondary anilines.

References

-

Sigma-Aldrich. N-cyclopentyl-4-fluoroaniline Product Specification. 1

-

BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides. 2

-

Gevorgyan, A. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Organometallics (2021). 3

-

Prier, C. K., MacMillan, D. W. C. Application of Photoredox Catalysis to the Direct alpha-Functionalization of Amines. Princeton University DataSpace (2014). 4

-

Shu, X., et al. Modular Access to Chiral α-(Hetero)aryl Amines via Ni/Photoredox-Catalyzed Enantioselective Cross-Coupling. J. Am. Chem. Soc. (2022). 5

-

MDPI Molecules. Visible-Light-Driven α-C(sp³)–H Bond Functionalization of Glycine Derivatives. (2023). 6

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of N-cyclopentyl-4-fluoroaniline

Abstract

This application note provides a comprehensive and detailed guide for the scale-up synthesis of N-cyclopentyl-4-fluoroaniline, a key building block in the development of various pharmaceutical agents. The synthesis is achieved through a robust and efficient one-pot reductive amination of 4-fluoroaniline with cyclopentanone. This document outlines the rationale behind the chosen synthetic strategy, offers a detailed kilogram-scale protocol, and discusses critical process parameters, safety considerations, in-process controls (IPCs), and purification methods. The protocols and insights provided are tailored for researchers, chemists, and process development professionals aiming to transition from laboratory-scale synthesis to pilot or manufacturing scale.

Introduction & Scientific Rationale

N-substituted anilines are privileged scaffolds in medicinal chemistry, appearing in a multitude of clinically significant molecules.[1] Specifically, the N-cyclopentyl-4-fluoroaniline moiety is a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclopentyl group modulates lipophilicity and conformational flexibility.[2][3]

For the large-scale production of this intermediate, reductive amination stands out as the preferred synthetic route.[4][5] This method involves the reaction of a carbonyl compound (cyclopentanone) with an amine (4-fluoroaniline) to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.[4] This strategy offers several advantages for industrial applications over other methods like Buchwald-Hartwig amination, including:

-

High Atom Economy: The reaction is an addition followed by reduction, minimizing waste.

-

Operational Simplicity: It is often performed as a one-pot synthesis, reducing unit operations.[5]

-

Cost-Effectiveness: It avoids expensive and sensitive transition-metal catalysts and ligands.

-

Favorable Safety Profile: When using borohydride reagents, it avoids the handling of high-pressure hydrogen gas associated with catalytic hydrogenation.[6]

This guide focuses on a process utilizing sodium borohydride (NaBH₄) as the reducing agent, a choice predicated on its balance of reactivity, cost, and operational safety at scale compared to alternatives like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4]

Reaction Mechanism and Process Workflow

The reductive amination proceeds via two key steps: (1) the formation of an N-cyclopentylidene-4-fluoroaniline intermediate through the condensation of 4-fluoroaniline and cyclopentanone, and (2) the subsequent reduction of this imine intermediate by a hydride-donating agent.

Caption: Reaction mechanism for reductive amination.

The overall process workflow is designed to be linear and efficient, minimizing complex manipulations and transfers.

Caption: Overall workflow for the scale-up synthesis.

Detailed Kilogram-Scale Protocol

This protocol is designed for a target scale of ~1.0 kg of the final product. All operations should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE).

4.1 Equipment:

-

20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.

-

Addition funnel (2 L).

-

Condenser.

-

Receiving flasks for distillation.

-

Vacuum pump and vacuum gauge.

-

Separatory funnel (20 L) or reactor vessel suitable for liquid-liquid extraction.

4.2 Reagent & Data Table

| Reagent | MW ( g/mol ) | Moles | Quantity | Density (g/mL) | Role |

| 4-Fluoroaniline | 111.12 | 10.80 | 1.20 kg | 1.15 | Starting Material |

| Cyclopentanone | 84.12 | 11.88 | 1.00 kg | 0.95 | Starting Material |

| Methanol (MeOH) | 32.04 | - | 10.0 L | 0.792 | Solvent |

| Sodium Borohydride (NaBH₄) | 37.83 | 6.48 | 245 g | - | Reducing Agent |

| Hydrochloric Acid (2M aq.) | 36.46 | - | ~4.0 L | 1.03 | Quench/Work-up |

| Ethyl Acetate (EtOAc) | 88.11 | - | 12.0 L | 0.902 | Extraction Solvent |

| Brine (sat. aq. NaCl) | - | - | 4.0 L | ~1.2 | Wash |

| Anhydrous Sodium Sulfate | 142.04 | - | ~500 g | - | Drying Agent |

4.3 Step-by-Step Procedure

-

Reactor Setup & Reagent Charge:

-

Ensure the 20 L reactor is clean, dry, and inerted with a slow stream of nitrogen.

-

Charge the reactor with 4-fluoroaniline (1.20 kg, 10.80 mol) and methanol (6.0 L).

-

Begin stirring to achieve a homogeneous solution.

-

Add cyclopentanone (1.00 kg, 11.88 mol, 1.1 eq) to the reactor over 15-20 minutes. A slight exotherm may be observed.

-

Stir the mixture at ambient temperature (20-25 °C) for 1 hour to facilitate imine formation.

-

-

In-Process Control 1 (IPC-1): Imine Formation

-

Withdraw a small aliquot (~0.1 mL), dilute with ethyl acetate, and spot on a TLC plate (Eluent: 20% Ethyl Acetate in Hexane).

-

Success Criterion: The spot corresponding to 4-fluoroaniline (Rf ≈ 0.4) should be significantly diminished or absent, with a new, less polar spot for the imine appearing (Rf ≈ 0.7).

-

-

Reduction Step:

-

Cool the reactor contents to 0-5 °C using a circulating chiller.

-

In a separate flask, carefully and slowly add sodium borohydride (245 g, 6.48 mol, 0.6 eq) to the remaining methanol (4.0 L) while cooling in an ice bath. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Transfer the NaBH₄/MeOH slurry to the addition funnel.

-

Add the NaBH₄ slurry dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Critical Step: This addition is highly exothermic.

-

-

Reaction Monitoring (IPC-2):

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.

-

TLC Success Criterion: The imine spot should be completely consumed, and a new product spot should appear (Rf ≈ 0.6 in 20% EtOAc/Hexane).

-

HPLC Conditions: C18 column, Mobile Phase: Acetonitrile/Water gradient, UV detection at 254 nm. The peak for the imine should be <1% of the product peak area.

-

-

Quench and Work-up:

-

Once the reaction is complete, slowly and carefully quench the reaction by adding 2M HCl (~4.0 L) while maintaining the temperature below 20 °C. Caution: Vigorous hydrogen evolution will occur initially.

-

Continue adding acid until the pH of the aqueous phase is ~1-2.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Transfer the remaining aqueous slurry to a 20 L separatory funnel or back into the reactor if suitable for extraction.

-

Add ethyl acetate (6.0 L) and stir.

-

Carefully add a saturated sodium bicarbonate solution or 10% NaOH solution until the aqueous layer is basic (pH > 9).

-

Allow the phases to separate. Drain the lower aqueous layer.

-

Wash the organic layer with brine (4.0 L).

-

Dry the organic layer over anhydrous sodium sulfate (~500 g), stir for 30 minutes, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-cyclopentyl-4-fluoroaniline as an oil.

-

-

Purification:

-

Set up the apparatus for fractional vacuum distillation.[9]

-

Transfer the crude oil to a suitably sized distillation flask with a magnetic stirrer.

-

Slowly apply vacuum and begin heating.

-

Collect the purified product at the appropriate boiling point (approx. 112-114 °C at 16 mmHg).[10]

-